molecular formula C28H22ClN3O4 B304373 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one

2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one

Cat. No. B304373
M. Wt: 499.9 g/mol
InChI Key: JCBPGTLQKSFUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. The compound is commonly referred to as "ABT-737" and has been extensively studied for its ability to induce apoptosis in cancer cells.

Mechanism of Action

ABT-737 selectively binds to the hydrophobic groove of Bcl-2, preventing its interaction with pro-apoptotic proteins such as Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, resulting in the release of cytochrome c and the activation of caspases, which ultimately leads to cell death. The mechanism of action of ABT-737 has been extensively studied and has been shown to be effective in inducing apoptosis in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in cancer cells by selectively targeting Bcl-2, which is commonly overexpressed in cancer cells. This results in the activation of the intrinsic apoptotic pathway, leading to cell death. ABT-737 has been shown to be effective in inducing apoptosis in various types of cancer cells, including lymphoma, leukemia, and solid tumors. However, ABT-737 has also been shown to have potential side effects, including thrombocytopenia and neutropenia.

Advantages and Limitations for Lab Experiments

ABT-737 has several advantages for lab experiments, including its potency and selectivity for Bcl-2, making it a valuable tool for studying the mechanism of apoptosis in cancer cells. However, ABT-737 has limitations, including its potential side effects, which may limit its use in certain experiments. Additionally, ABT-737 may not be effective in inducing apoptosis in all types of cancer cells, highlighting the need for further research.

Future Directions

Several future directions for the research on ABT-737 include the development of more potent and selective Bcl-2 inhibitors, the exploration of combination therapies with other anticancer agents, and the investigation of the mechanism of action of ABT-737 in normal cells. Additionally, the use of ABT-737 in clinical trials for the treatment of various types of cancer is currently being explored, and further research is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, ABT-737 is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. It is a potent inhibitor of Bcl-2 and has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer. The synthesis method of ABT-737 has been optimized to improve its yield and purity, making it a viable option for large-scale production. However, ABT-737 has potential side effects, and further research is needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of ABT-737 is a multistep process that involves the condensation of 4-chloroaniline and 3-nitrobenzaldehyde to form 4-chloro-3-nitrobenzylideneaniline. This intermediate is then reacted with 2-aminobenzophenone to produce ABT-737. The synthesis method of ABT-737 has been optimized to improve its yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

ABT-737 has been extensively studied for its potential pharmacological properties, particularly its ability to induce apoptosis in cancer cells. It is a potent inhibitor of B-cell lymphoma 2 (Bcl-2), which is an anti-apoptotic protein that is commonly overexpressed in cancer cells. ABT-737 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.

properties

Product Name

2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one

Molecular Formula

C28H22ClN3O4

Molecular Weight

499.9 g/mol

IUPAC Name

2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C28H22ClN3O4/c29-19-12-14-20(15-13-19)31-22-10-5-11-23(33)25(22)24(18-8-4-9-21(16-18)32(35)36)26(28(31)30)27(34)17-6-2-1-3-7-17/h1-4,6-9,12-16,24H,5,10-11,30H2

InChI Key

JCBPGTLQKSFUDE-UHFFFAOYSA-N

Isomeric SMILES

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1

SMILES

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1

Origin of Product

United States

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